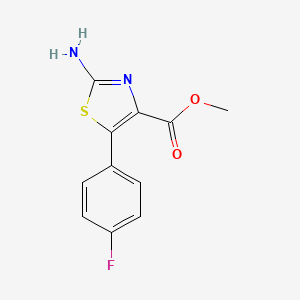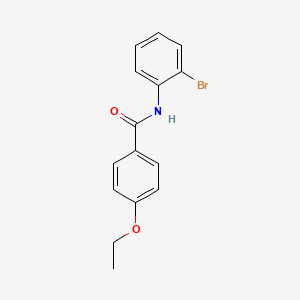
2,5-Dimethyl-4-nitrophenol
説明
2,5-Dimethyl-4-nitrophenol (C8H9NO3) is a chemical compound with a molecular weight of 167.16 g/mol . It is also known by other names such as Phenol, 2,5-dimethyl-4-nitro-, and 2,5-dimethyl-4-hydroxynitrobenzene .
Molecular Structure Analysis
The IUPAC name for 2,5-Dimethyl-4-nitrophenol is 2,5-dimethyl-4-nitrophenol . The InChI code is 1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3 . The Canonical SMILES is CC1=CC(=C(C=C1O)C)N+[O-] .Physical And Chemical Properties Analysis
2,5-Dimethyl-4-nitrophenol has a molecular weight of 167.16 g/mol . It has a XLogP3-AA of 2.1 . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . It has a topological polar surface area of 66 Ų . It has a complexity of 178 . It is a pale-yellow to yellow-brown to brown solid .科学的研究の応用
Synthesis and Crystal Structure Analysis
- 4,5-Dimethyl-2-nitrophenol, related to 2,5-Dimethyl-4-nitrophenol, was synthesized and its crystal structure characterized, confirming the nitro-position and identifying its real structure (Xi, 2008).
Chemotaxis and Biodegradation Studies
- 3-Methyl-4-nitrophenol, a breakdown product of fenitrothion, an organophosphate insecticide, was studied for its environmental decontamination via biodegradation. Ralstonia sp. SJ98 was capable of utilizing 3-methyl-4-nitrophenol as a carbon and energy source, highlighting its role in environmental bioremediation (Bhushan et al., 2000).
Studies on Metabolism and Inhibition
- P450 2E1 and 3A are involved in the O-hydroxylation of p-nitrophenol, a compound similar to 2,5-Dimethyl-4-nitrophenol, indicating the compound's metabolic pathways and interactions in biological systems (Zerilli et al., 1997).
Toxicity and Biodegradability in Wastewater
- The toxicity of various phenolic compounds, including 2,5-Dimethyl-4-nitrophenol, on bacterial dehydrogenase activity was assessed, providing insights into environmental impacts and wastewater treatment strategies (Nweke & Okpokwasili, 2010).
Mutagenic Effects Studies
- The mutagenic effects of 3-Methyl-4-nitrophenol on somatic cells of mice were investigated, offering a perspective on the genetic and cellular impact of compounds related to 2,5-Dimethyl-4-nitrophenol (Nehéz et al., 1985).
Photochemical Studies
- Investigations on the electrochemical reduction of 4-nitrophenol in dimethylformamide revealed changesin the reduction mechanism at different temperatures, which is significant for understanding the chemical behavior of similar nitrophenol compounds (Forryan & Compton, 2003).
Spectroscopic Properties and Structure Analysis
- The structure and spectroscopic properties of 2-(N,N-dimethylaminomethyl)-4-nitrophenol were determined, providing insights into the molecular structure and characteristics of related nitrophenol compounds (Koll & Głowiak, 1985).
Sensor Applications
- A study on a calix[4]pyrrole–4-nitrophenolate-based anion sensor demonstrated its use as a colorimetric sensor for halide anions, an application relevant for environmental monitoring and analysis (Gale et al., 1999).
Biodegradation of Phenolic Mixtures
- Research on the biodegradation of phenolic mixtures, including 4-nitrophenol and 3,4-dimethylphenol, in a sequencing batch reactor contributes to the understanding of the biodegradation process of phenolic pollutants in industrial effluents (Tomei & Annesini, 2008).
Photochemical Nitration Studies
- Mechanistic studies of the photochemical nitration of phenols with tetranitromethane provided insight into the formation of nitrophenols, which is critical for understanding the chemical reactions and synthesis of such compounds (Schürmann & Lehnig, 2000).
Electrochemical Detection and Photocatalysis
- Research on Ag2O-ZnO composite nanocones for the electrochemical detection of 4-Nitrophenol and its photodegradation highlighted the potential of such composites in environmental monitoring and remediation (Chakraborty et al., 2021).
Safety and Hazards
特性
IUPAC Name |
2,5-dimethyl-4-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWZKAODNLLINU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40300177 | |
| Record name | 2,5-Dimethyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-nitrophenol | |
CAS RN |
3139-05-7 | |
| Record name | 3139-05-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Dimethyl-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40300177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(1,3-Benzoxazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1362350.png)







![[4-(4-Methoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1362364.png)

![[(4-Methoxybenzyl)sulfanyl]acetic acid](/img/structure/B1362379.png)
